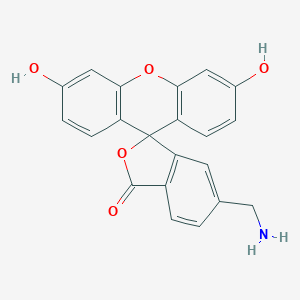

6-(Aminomethyl)fluorescein

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

138588-54-2 |

|---|---|

Fórmula molecular |

C21H15NO5 |

Peso molecular |

361.3 g/mol |

Nombre IUPAC |

5-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C21H15NO5/c22-10-11-1-4-14-17(7-11)21(27-20(14)25)15-5-2-12(23)8-18(15)26-19-9-13(24)3-6-16(19)21/h1-9,23-24H,10,22H2 |

Clave InChI |

QKEZGSCYUMTKFP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

SMILES canónico |

C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Otros números CAS |

138588-54-2 |

Sinónimos |

5 or 6-(aminomethyl)fluorescein hydrochloride 6-(aminomethyl)fluorescein 6-AMFL |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies for 6 Aminomethyl Fluorescein

Synthetic Pathways to 6-(Aminomethyl)fluorescein

Reduction of Nitrofluorescein Isomers

A primary and well-established route to this compound begins with the nitration of fluorescein (B123965). This is typically achieved through a Friedel-Crafts acylation reaction between resorcinol (B1680541) and 4-nitrophthalic anhydride (B1165640), often catalyzed by zinc chloride or phosphoric acid at elevated temperatures. iscientific.org This reaction yields a mixture of 5- and 6-nitrofluorescein regioisomers. iscientific.org

The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation is commonly carried out using reducing agents such as sodium sulfide (B99878) or sodium hydrosulfide. iscientific.org The reduction of 6-nitrofluorescein specifically leads to the formation of this compound. iscientific.org A mixture of 5- and 6-aminomethyl fluorescein is synthesized by the reduction of the corresponding nitrofluorescein isomers. iscientific.org

Conversion from Carboxyfluorescein via Hydroxymethyl Intermediates

An alternative and versatile strategy for synthesizing this compound involves the conversion of 6-carboxyfluorescein (B556484). This pathway proceeds through a key hydroxymethyl intermediate.

The initial step involves the protection of the hydroxyl groups of 5(6)-carboxyfluorescein (B613776) as diacetates. nih.govacs.org The carboxylic acid functionality of the resulting 3',6'-diacetyl-5(6)-carboxyfluorescein is then selectively reduced to a hydroxymethyl group. google.com This reduction can be accomplished using reagents like borane-tetrahydrofuran (B86392) complex or borane-dimethylsulfide complex, which are selective for carboxylic acids in the presence of esters. google.com The product of this reduction is 5(6)-(hydroxymethyl)fluorescein diacetate. nih.govacs.org

The conversion of the hydroxymethyl group to the desired aminomethyl group is efficiently achieved through the Mitsunobu reaction. nih.govacs.orggoogle.com This reaction allows for the substitution of the hydroxyl group with a protected amine equivalent. google.com

In a typical procedure, the separated 6-(hydroxymethyl)fluorescein diacetate isomer is treated with dibenzyl imidodicarbonate, diethyl azodicarboxylate (DEAD), and triphenylphosphine. nih.govacs.org This reaction yields the diprotected this compound diacetate. nih.govacs.org The final steps involve the removal of the acetate (B1210297) and benzyl (B1604629) protecting groups. Methanolysis removes the acetate groups, and subsequent treatment with hydrobromic acid in acetic acid cleaves the benzyl groups to afford this compound hydrobromide. nih.govacs.org

Derivation from Methyl-Substituted Fluorescein Precursors

A distinct synthetic approach utilizes methyl-substituted fluorescein as a starting material. nih.govacs.org This method involves a four-step sequence. acs.org

The synthesis begins with the reaction of resorcinol and 4-methylphthalic anhydride in the presence of methanesulfonic acid to produce 5(6)-methyl substituted fluorescein. acs.org The hydroxyl groups are then acetylated. acs.org The crucial step is the bromination of the methyl group using N-bromosuccinimide (NBS) to yield 5(6)-bromomethyl fluorescein. nih.govacs.org Finally, treatment with ammonium (B1175870) hydroxide (B78521) converts the bromomethyl group to the aminomethyl group, yielding this compound. nih.govacs.org

Isolation and Purification of Regioisomers

A significant challenge in the synthesis of this compound is the separation of the desired 6-isomer from the co-produced 5-isomer. iscientific.org

Chromatographic Separation Techniques

Chromatographic methods are instrumental in the isolation of pure regioisomers of fluorescein derivatives. High-performance liquid chromatography (HPLC) is a powerful technique for separating the 5- and 6-isomers of carboxyfluorescein dipivalate. chemicalbook.com The separation of 5- and 6-carboxyfluorescein isomers can also be achieved by recrystallization from a methanol- or ethanol-hexane mixture. researchgate.nettamu.edu Additionally, flash chromatography is employed to purify intermediates and final products in various synthetic routes. beilstein-journals.org For instance, the pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate can be separated on a multi-gram scale using column chromatography. researchgate.netresearchgate.net

Table 1: Summary of Synthetic Pathways to this compound

| Starting Material | Key Intermediates | Key Reactions |

| Fluorescein | 5- and 6-Nitrofluorescein | Nitration, Reduction |

| 5(6)-Carboxyfluorescein | 5(6)-(Hydroxymethyl)fluorescein diacetate | Protection, Reduction, Mitsunobu Reaction |

| Methyl-substituted fluorescein | 5(6)-Bromomethyl fluorescein | Bromination, Amination |

Fractional Crystallization Methodologies

The synthesis of this compound typically results in a mixture of the 5- and 6-isomers due to the initial non-regioselective nitration of fluorescein. iscientific.org The separation of these regioisomers is crucial for applications requiring high purity and homogeneity. Fractional crystallization is a key technique employed to isolate the desired 6-isomer.

This method leverages the subtle differences in the physicochemical properties, such as solubility, between the 5- and 6-isomers or their derivatives. iscientific.org A common strategy involves the crystallization of the isomer mixture from a specific solvent system, wherein one isomer preferentially crystallizes, leaving the other enriched in the mother liquor.

One documented method for the separation of aminomethylfluorescein isomers involves crystallization in dilute hydrochloric acid (HCl). iscientific.org Following the reduction of the precursor nitrofluorescein mixture, the resulting 5- and 6-aminomethylfluorescein isomers can be separated based on their differential solubility in the acidic medium. iscientific.org The 6-nitro derivative is noted to preferentially crystallize from nitro-methane due to its lower solubility, which can be a preceding separation step.

Another approach to isomer separation involves the fractional crystallization of precursor molecules, such as carboxyfluorescein derivatives. For instance, 5(6)-carboxyfluorescein can be converted to its diacetate form, which is then reduced. nih.gov The separation of these isomers can be achieved through fractional crystallization of their methane (B114726) sulfonate derivatives or as their dipivalate salts. tamu.edu While these methods apply to the precursor, they are critical for obtaining isomerically pure starting materials for the synthesis of 6-AMF.

The efficiency of fractional crystallization is influenced by several factors, including the choice of solvent, temperature, and the rate of cooling. acs.orgresearchgate.net The selection of an appropriate solvent system is paramount, as it must exhibit a significant solubility differential between the isomers. acs.org

Table 1: Methodologies for Isomer Separation in Fluorescein Chemistry

| Precursor/Derivative | Separation Method | Key Reagents/Solvents | Reference |

| 5- and 6-Nitrofluorescein | Fractional Crystallization | Nitro-methane | |

| 5- and 6-Aminomethylfluorescein | Fractional Crystallization | Dilute HCl | iscientific.org |

| 5(6)-Carboxyfluorescein diacetate | Chromatographic Separation | Not specified | nih.gov |

| 5(6)-Carboxyfluorescein | Fractional Crystallization | Methane sulfonic acid, Methanol (B129727)/Hexane | tamu.edu |

Advanced Functionalization Chemistry of the Aminomethyl Group

The primary amine of the aminomethyl group in 6-AMF is a versatile functional handle that allows for a wide array of conjugation strategies. This reactivity is central to its utility as a fluorescent label for biomolecules, polymers, and nanomaterials.

Amine-Reactive Conjugation Methodologies

One of the most robust and widely employed methods for conjugating this compound is through the formation of a stable amide bond with a carboxylic acid. umich.edu This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine of 6-AMF. umich.edunih.gov

A prevalent strategy for activating carboxylic acids involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. rsc.org EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate can then react with NHS to form a more stable NHS-ester. glenresearch.com The resulting NHS-ester readily reacts with the primary amine of 6-AMF under mild, often slightly alkaline (pH 7-9), conditions to yield a stable amide linkage. glenresearch.com This method is frequently used for labeling proteins, oligonucleotides, and functionalized nanoparticles. rsc.org

The reaction conditions, including pH and the choice of buffer, are critical for efficient conjugation. Amine-containing buffers, such as Tris, should be avoided as they can compete with the target amine for reaction with the activated carboxylic acid.

Table 2: Reagents for Amide Bond Formation with this compound

| Activating Agent | Additive/Stabilizer | Resulting Intermediate | Key Features | References |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | NHS-ester | Forms stable amide bonds; widely used for biomolecule labeling. | rsc.orgglenresearch.com |

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | NHS-ester | Similar to EDC/NHS; DCC urea (B33335) byproduct is insoluble in many organic solvents. | iscientific.org |

| Triphosgene | Not applicable | Acid chloride (in situ) | Rapid and strong activation of carboxylic acids. | nih.gov |

While direct reaction of the aminomethyl group with thiols is not a standard conjugation method, this compound can be derivatized to incorporate a thiol-reactive moiety. Alternatively, a molecule containing a thiol group can be modified to react with the amine of 6-AMF. A more direct approach involves the reaction of a thiol-containing molecule with a heterobifunctional crosslinker that also possesses an amine-reactive group.

For instance, a fluorescein derivative containing a Michael acceptor, such as a maleimide (B117702), can react with a thiol-containing conjugation partner. google.com Conversely, the aminomethyl group of 6-AMF could be functionalized with a crosslinker bearing a maleimide group, which would then be available to react with thiols. Thiol-maleimide coupling occurs via a Michael addition reaction and is a common strategy for protein conjugation. nih.gov

Reductive amination provides a pathway to couple this compound to molecules containing an aldehyde or ketone group. masterorganicchemistry.commdma.ch The reaction proceeds via the initial formation of a Schiff base (an imine) between the primary amine of 6-AMF and the carbonyl group of the aldehyde. masterorganicchemistry.com This imine intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent. masterorganicchemistry.comthermofisher.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the reduction of the imine in the presence of the original aldehyde, which is crucial for efficient conjugation. masterorganicchemistry.com This methodology allows for the site-specific labeling of molecules where an aldehyde group can be introduced, such as in oxidized carbohydrates. thermofisher.com

Polymer and Nanomaterial Integration

The reactive aminomethyl group of 6-AMF makes it an excellent candidate for incorporation into larger structures like polymers and nanomaterials, thereby imparting fluorescence to these systems.

6-Aminofluorescein has been successfully conjugated to copolymers such as poly(styrene-co-maleic acid) (SMA). mdpi.com In this process, the maleic anhydride units of the polymer are first hydrolyzed to yield carboxylic acid groups. These are then activated, typically using EDC, to facilitate amide bond formation with the amine of the fluorescein derivative. mdpi.com The resulting fluorescent polymer can self-assemble into micelles, creating nanosized fluorescent probes for applications like tumor imaging. mdpi.com

Similarly, 6-AMF and its derivatives can be covalently attached to the surface of various nanoparticles. For example, carbon dots with surface carboxyl groups have been functionalized with 5-(aminomethyl)-fluorescein using EDC/NHS chemistry. rsc.org This creates fluorescently labeled nanoparticles that can be used for bioimaging and as delivery vehicles. rsc.org The integration into such materials often leverages the same amine-reactive chemistries described previously, particularly amide bond formation.

Nucleic Acid and Protein Labeling Strategies

The primary amine of this compound provides a convenient point of attachment for labeling biomolecules such as nucleic acids and proteins, which is crucial for a wide array of diagnostic and research applications.

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and genetic analysis, used in applications like Polymerase Chain Reaction (PCR) and as hybridization probes. researchgate.netsoton.ac.uk The synthesis of these probes often involves phosphoramidite (B1245037) chemistry, where a fluorescein derivative, protected appropriately, is incorporated into the oligonucleotide chain during solid-phase synthesis. researchgate.net

The amino group on this compound allows it to be converted into a phosphoramidite reagent, enabling its addition to the 5' end of a synthetic oligonucleotide. Oligonucleotides labeled in this manner are highly useful as DNA probes or primers for PCR, as the unmodified 3' end remains available for extension by DNA polymerase. researchgate.net The development of linkers, such as aminomethyl or mercaptomethyl sugar derivatives, provides versatile and stable ways to conjugate fluorophores like fluorescein to oligonucleotides. nih.gov

Table 2: Common Types of Fluorescent Oligonucleotide Probes

| Probe Type | Mechanism of Action |

|---|---|

| Molecular Beacons | A stem-loop structure holds a fluorophore and quencher in proximity. Hybridization to a target sequence separates them, generating a signal. soton.ac.uk |

| TaqMan® Probes | A fluorophore- and quencher-labeled probe that is degraded by the exonuclease activity of Taq polymerase during PCR, separating the dye and quencher to produce a signal. soton.ac.ukresearchgate.net |

| Scorpion Primers | A PCR primer containing a stem-loop structure with a fluorophore and quencher. After extension, the probe element hybridizes to the newly synthesized strand, causing fluorescence. soton.ac.uk |

The choice of fluorescein isomer can be important, as individual isomers are often preferred to ensure the physicochemical and spectral homogeneity of the final labeled product. researchgate.net

The conjugation of this compound to antibodies and peptides is a fundamental technique for creating targeted fluorescent probes for immunoassays, immunohistochemistry, and in vivo imaging. rsc.orgcreative-peptides.com The most common strategy involves forming a stable amide bond between the primary amine of the fluorescein derivative and a carboxylic acid group on the protein or peptide. iscientific.org This reaction is typically facilitated by coupling agents like carbodiimides (e.g., EDC). thermofisher.com

Site-selective modification of antibodies is a key goal to ensure the production of homogeneous conjugates with predictable properties. rsc.org This avoids the creation of mixed batches with varying dye-to-antibody ratios, which can lead to variability in performance. rsc.org Strategies have been developed for proximity-induced lysine (B10760008) reactivity, allowing for controlled, mono-labeled antibody fragment conjugates. rsc.org

Various chemistries can be employed for peptide and antibody conjugation, depending on the available functional groups and the desired outcome. thermofisher.com

Table 3: Selected Peptide Conjugation Chemistries

| Chemistry | Functional Groups Targeted | Linkage Formed |

|---|---|---|

| Carbodiimide (EDC) | C-terminal or side-chain carboxylic acids (Asp, Glu). thermofisher.com | Amide bond. |

| Glutaraldehyde | N-terminal or side-chain amines (Lys). thermofisher.com | Imine bond (often reduced to a stable secondary amine). |

| Maleimide | Thiol groups (Cys). thermofisher.com | Thioether bond. |

These conjugation services often provide a range of fluorophores, including 6-FAM (a derivative of 6-carboxyfluorescein), which can be attached to the N-terminus of a peptide. genscript.com Such peptide-antibody conjugates combine the high specificity of antibodies with the signaling capability of the fluorescent label, enabling precise detection and localization of target antigens. creative-peptides.com

Mechanistic Principles and Development of 6 Aminomethyl Fluorescein Based Probes

Fundamental Fluorescence Mechanisms

The functionality of 6-(aminomethyl)fluorescein-based probes is rooted in fundamental photophysical processes that can be modulated by the presence of a target analyte. These mechanisms, primarily PET and FRET, govern the "off" and "on" states of the fluorescent reporter.

Photoinduced Electron Transfer (PET) Quenching and Activation

Photoinduced Electron Transfer (PET) is a powerful mechanism for controlling the fluorescence output of a fluorophore. nih.gov In the context of probe design, a PET-based sensor typically consists of a fluorophore (like 6-AMF), a spacer, and an electron-donating or -accepting moiety (the quencher). The fluorescence of the fluorophore is "quenched" or turned off when an electron is transferred from the donor to the excited fluorophore, or from the excited fluorophore to the acceptor, preventing it from emitting a photon. nih.govarkat-usa.org

This process is highly dependent on the thermodynamic feasibility of the electron transfer. When the quencher interacts with a target analyte, its electron-donating or -accepting ability is altered, disrupting the PET process and "turning on" the fluorescence. arkat-usa.org The aminomethyl group of 6-AMF can act as an electron donor, and its protonation or interaction with other species can modulate the PET process, making it a key component in the design of PET-based sensors. researchgate.netbohrium.com

The design of "turn-on" fluorescent sensors based on the PET mechanism involves the strategic coupling of a recognition unit to the fluorophore, in this case, 6-AMF. The recognition unit is chosen for its specific affinity for the target analyte. In the absence of the analyte, the recognition unit acts as an efficient PET quencher, keeping the fluorescence of the 6-AMF core in an "off" state.

Upon binding of the analyte to the recognition moiety, a conformational or electronic change occurs, which inhibits the PET process. This inhibition "turns on" the fluorescence of the 6-AMF, providing a detectable signal. kfupm.edu.sa For example, a sensor for a specific metal ion could be designed where the ion-binding event alters the redox potential of the recognition group, making PET thermodynamically unfavorable and leading to a significant increase in fluorescence intensity. kfupm.edu.sa The general principle involves creating a "fluorophore-spacer-receptor" system where the receptor's interaction with the analyte controls the PET-induced quenching of the fluorophore. arkat-usa.org

Förster Resonance Energy Transfer (FRET) Systems

Förster Resonance Energy Transfer (FRET) is another fundamental mechanism utilized in the development of fluorescent probes. wikipedia.org FRET is a non-radiative energy transfer process that occurs between two chromophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). wikipedia.orgarxiv.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. wikipedia.orgrsc.org

In a typical FRET-based sensor, the 6-AMF could serve as either the donor or the acceptor fluorophore. A change in the distance or relative orientation between the donor and acceptor, often induced by the binding of an analyte, results in a change in FRET efficiency. This change can be observed as a ratiometric change in the emission intensities of the donor and acceptor, providing a robust and quantitative sensing mechanism. nih.govrsc.org

To enhance the sensitivity and create more sophisticated sensing systems, researchers have developed probes that combine both PET and FRET mechanisms. researchgate.netrsc.org In such a dual PET/FRET sensor, the system might consist of a PET-based donor fluorophore and an acceptor fluorophore. rsc.org

Initially, the donor's fluorescence is quenched by a PET process. Upon interaction with an analyte, the PET is inhibited, "turning on" the donor's fluorescence. This activated donor can then transfer its energy to a nearby acceptor via FRET, leading to the acceptor's emission. researchgate.netrsc.org This dual-mechanism approach can lead to a large Stokes shift and a ratiometric output, significantly improving the signal-to-noise ratio and the reliability of the sensor. rsc.orgrsc.org For instance, a sensor could be designed where an analyte-triggered event simultaneously suppresses PET on a donor (like an anthracene (B1667546) derivative) and facilitates FRET to an acceptor (like a BODIPY dye), resulting in a highly specific and amplified signal. rsc.org

Rational Probe Design and Optimization

The successful development of 6-AMF-based probes relies on a deep understanding of the relationship between their chemical structure and their photophysical properties. Rational design and optimization are crucial for creating sensors with high sensitivity, selectivity, and desired spectral characteristics. core.ac.uk

Structure-Photophysical Property Relationships

The photophysical properties of fluorescein (B123965) derivatives, including 6-AMF, are highly sensitive to their chemical structure. acs.org Modifications to the xanthene core or the pendant aminomethyl group can significantly impact the absorption and emission wavelengths, quantum yield, and extinction coefficient. acs.orgresearchgate.net

Modulating Spectroscopic Properties through Substituent Effects

The spectroscopic properties of fluorescein derivatives, including this compound, can be finely tuned by introducing different substituent groups onto the fluorescein scaffold. nih.govresearchgate.net These substituents can alter the electron density of the fluorophore, thereby influencing its absorption and emission maxima, fluorescence quantum yield, and lifetime. nih.govresearchgate.net

The introduction of either strong electron-donating groups (e.g., amino) or strong electron-withdrawing groups (e.g., nitro) onto the phenyl ring of fluorescein can lead to a significant quenching of fluorescence. researchgate.netresearchgate.net This phenomenon is often attributed to photoinduced electron transfer (PET), an additional de-excitation pathway that competes with fluorescence. researchgate.net In the case of an amino substituent, the xanthene ring acts as an electron acceptor, while a nitro substituent causes the xanthene ring to act as an electron donor. researchgate.net

The position of the substituent also plays a crucial role. For instance, substitution at the 5- or 6-position of the phenyl ring has a remarkable effect on the fluorescence properties, even though these positions are not directly conjugated to the xanthene fluorophore. acs.orgresearchgate.net The rate of PET is significantly high for both amino and nitro substitutions, leading to a substantial decrease in fluorescence intensity compared to the parent fluorescein molecule. researchgate.netresearchgate.net

Systematic studies have shown that various functional groups, such as amide, isothiocyanate, aminomethyl, and bromo groups, at the 5- or 6-position of fluorescein result in slightly different molar absorptivity and maximum absorption wavelengths (λmax). nih.gov While some derivatives exhibit high fluorescence quantum yields, others, like those with amino and nitro groups, show almost no fluorescence due to the strong electron push-pull effect promoting intramolecular PET. acs.orgnih.gov

The following table summarizes the effect of different substituents on the photophysical properties of fluorescein derivatives:

| Substituent Group | Position | Effect on Fluorescence | Underlying Mechanism |

| Amino (-NH2) | 5- or 6- | Quenching | Photoinduced Electron Transfer (PET) |

| Nitro (-NO2) | 5- or 6- | Quenching | Photoinduced Electron Transfer (PET) |

| Amide (-CONH2) | 5- or 6- | Moderate Decrease | Photoinduced Electron Transfer (PET) |

| Isothiocyanate (-NCS) | 5- or 6- | Moderate Decrease | Photoinduced Electron Transfer (PET) |

| Aminomethyl (-CH2NH2) | 5- or 6- | Moderate Decrease | Photoinduced Electron Transfer (PET) |

| Bromo (-Br) | 5- or 6- | Moderate Decrease | Photoinduced Electron Transfer (PET) |

Table 1: Effect of Substituents on Fluorescein Fluorescence

Ratiometric Sensing Approaches

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in correction for environmental effects and variations in probe concentration. bohrium.com This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes interference from factors like photobleaching and sensor concentration. bohrium.com

In the context of this compound-based probes, ratiometric sensing can be achieved through various mechanisms. One common strategy involves Förster Resonance Energy Transfer (FRET), where the fluorescein derivative acts as a donor or acceptor in a FRET pair. acs.org The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence response. acs.org

Another approach is based on analyte-induced changes in the electronic structure of the fluorophore, leading to a shift in the emission spectrum. nih.gov For example, a probe for zinc ions, Zin-naphthopyr 1 (ZNP1), exhibits a tautomeric equilibrium that is perturbed upon zinc binding. nih.gov This results in a decrease in the fluorescein-like emission and a concomitant increase in the naphthofluorescein-like emission, providing a ratiometric signal for zinc detection. nih.gov The ratio of the emission intensities at two distinct wavelengths can change significantly, allowing for sensitive and selective detection of the target analyte. nih.gov

The development of ratiometric probes often involves designing a system where the analyte interacts with a recognition unit that is covalently linked to the fluorophore, triggering a predictable and measurable change in the fluorescence emission spectrum. bohrium.comacs.org

Applications in Sensing Specific Analytes

The versatility of the this compound scaffold has enabled the development of probes for a wide range of specific analytes, leveraging different sensing mechanisms.

Detection of Metal Ions

Fluorescent chemosensors based on this compound and its derivatives have been developed for the detection of various metal ions. researchgate.net The sensing mechanism often relies on the chelation of the metal ion by a receptor unit appended to the fluorescein core, which in turn modulates the fluorescence output. researchgate.netrsc.org

For instance, a fluorescein derivative modified with chelating groups can exhibit chelation-enhanced quenching (CHEQ) upon binding to copper ions (Cu2+). researchgate.net Conversely, other metal ions like aluminum (Al3+) can cause fluorescence enhancement. rsc.org The selectivity of these probes is a critical aspect, and it can be tuned by designing specific binding cavities for the target metal ion. researchgate.netgoogle.com

A study demonstrated that a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone can act as a "turn-on" sensor for Al3+ and a "turn-off" sensor for Cu2+. rsc.org In another example, a fluorescein-based sensor was developed for the selective recognition of Zn2+ ions, where binding induced a significant fluorescence enhancement through chelation-induced fluorescence enhancement (CHEF). researchgate.net

The following table provides examples of this compound-based probes for metal ion detection:

| Probe | Target Metal Ion | Sensing Mechanism | Fluorescence Response |

| Fluorescein-modified silica (B1680970) nanoparticles | Cu2+ | Chelation-Enhanced Quenching (CHEQ) | Quenching |

| Morpholine-containing phenolic Mannich base | Al3+ | Chelation-Enhanced Fluorescence (CHEF) | Enhancement |

| Morpholine-containing phenolic Mannich base | Cu2+ | Chelation-Enhanced Quenching (CHEQ) | Quenching |

| Fluorescein coupled with 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (FAD) | Zn2+ | Chelation-Induced Fluorescence Enhancement (CHEF) | Enhancement |

Table 2: this compound-Based Probes for Metal Ion Detection

Intracellular pH Sensing

Intracellular pH is a crucial parameter that regulates various cellular processes. thermofisher.commdpi.com Fluorescein and its derivatives are inherently pH-sensitive, making them excellent candidates for the development of intracellular pH probes. nih.gov The fluorescence intensity of fluorescein is known to decrease in acidic environments.

Derivatives of fluorescein, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), are widely used for ratiometric pH measurements within a physiological range. thermofisher.comnih.gov By exciting the probe at two different wavelengths and measuring the ratio of the corresponding emission intensities, a quantitative measure of intracellular pH can be obtained, independent of the probe concentration. nih.gov

Semisynthetic pH sensors have also been developed by conjugating pH-sensitive organic fluorophores like carbofluorescein to genetically encoded self-labeling tags. nih.gov These probes can be targeted to specific cellular compartments, allowing for the visualization of pH changes during processes like exocytosis and endocytosis. nih.gov The pH sensitivity of these probes stems from the equilibrium between different protonated and deprotonated forms of the fluorophore, each with distinct absorption and emission properties. nih.gov

Enzyme Activity Monitoring

Fluorescent probes based on this compound can be designed to monitor the activity of specific enzymes. acs.orgnih.gov The general principle involves creating a substrate for the target enzyme that incorporates the fluorescein fluorophore in a "caged" or quenched state. researchgate.net Enzymatic action on the substrate releases the fluorophore or removes the quencher, leading to a "turn-on" fluorescence signal that is proportional to the enzyme activity. nih.govnih.gov

For example, a probe for alkaline phosphatase was designed where the fluorescein's fluorescence was initially self-quenched within a polymer structure. researchgate.net The enzyme cleaves phosphoramidite (B1245037) bonds, releasing fluorescein and resulting in a quantifiable increase in fluorescence. researchgate.net Similarly, probes for other enzymes like monoamine oxidases (MAO) have been developed, where the enzymatic reaction leads to a change in the fluorescence properties of the probe. nih.gov

These enzyme-activated probes offer high sensitivity and allow for real-time monitoring of enzymatic reactions in complex biological samples. nih.govnih.gov

Sensing Reactive Species

Reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) are important signaling molecules in various physiological and pathological processes. acs.org Fluorescent probes provide a powerful tool for detecting and imaging these often short-lived species in living cells. acs.org

Derivatives of aminofluorescein, such as aminophenyl fluorescein (APF), can act as fluorescent probes for highly reactive radicals. APF itself has low fluorescence, but it becomes highly fluorescent upon oxidation by these reactive species.

The design of these probes often involves incorporating a reactive site that specifically interacts with the target species, leading to a change in the fluorescence properties of the attached fluorescein fluorophore. acs.org For instance, a probe for nitric oxide was developed using a non-fluorescent ytterbium fluorescein complex. researchgate.net The reaction with nitric oxide formed a fluorescent triazole complex, enabling the detection of nitric oxide with high sensitivity. researchgate.net

Detection of Modified Biomolecules

The detection of modified biomolecules is crucial for understanding disease pathogenesis and for diagnostics, as modifications such as non-enzymatic glycation can alter protein structure and function. Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed when reducing sugars react non-enzymatically with proteins, lipids, or nucleic acids. rsc.orgnih.gov These products accumulate during aging and are implicated in various pathologies, including diabetes and its complications. rsc.org Fluorescent probes built upon the this compound (6-AMF) scaffold provide a highly sensitive and specific platform for identifying these modified biomolecules. nih.govtandfonline.com

The core principle behind these probes involves conjugating a recognition molecule, which specifically interacts with the modified biomolecule, to the 6-AMF fluorophore. The primary amine of 6-AMF serves as a versatile chemical handle for this conjugation. nih.gov A prominent strategy for detecting glycated proteins involves using arylboronic acids as the recognition moiety. rsc.orgnih.gov Boronic acids are known to form reversible covalent bonds with the cis-1,2- and cis-1,3-diol groups present in the sugar structures attached to glycated proteins. nih.govmdpi.com

The mechanism of detection is often based on modulating the fluorescence of the 6-AMF core upon binding. nih.gov A common mechanism is Photoinduced Electron Transfer (PET). In this design, a phenylboronic acid derivative is attached to the 6-AMF core via its aminomethyl group. In the unbound state, the lone pair of electrons on the tertiary amine of the resulting conjugate can quench the excited state of the fluorescein molecule, resulting in low fluorescence emission (an "off" state). When the boronic acid moiety binds to the diol of a glycated protein, the acidity of the boron atom increases, leading to a stronger dative interaction with the adjacent amine. This interaction reduces the electron-donating ability of the amine, thereby inhibiting the PET process and causing a significant increase in fluorescence intensity (a "turn-on" response). nih.gov An alternative mechanism involves the quenching of fluorescence by the target protein itself, such as hemoglobin, upon binding of the probe. google.com

Research in this area has focused on synthesizing and evaluating such probes for their ability to selectively recognize and signal the presence of glycated proteins. The development process typically involves the chemical coupling of a boronic acid derivative, such as 4-formylphenylboronic acid, to the primary amine of 6-AMF through reactions like reductive amination. mdpi.compreprints.org The resulting probe is then tested for its fluorescence response to glycated proteins, like glycated human serum albumin (gHSA) or glycated bovine serum albumin (gBSA), compared to their non-glycated counterparts.

Studies have demonstrated that these rationally designed probes exhibit a marked increase in fluorescence upon selective binding to glycated proteins, enabling their quantification. The findings underscore the potential of 6-AMF-boronic acid conjugates as powerful tools for detecting biomarkers of glycation. rsc.orgnih.gov

Table 1: Research Findings on the Detection of Modified Biomolecules using a 6-AMF-Phenylboronic Acid Probe

This table summarizes representative findings for a hypothetical probe, 6-((4-boronobenzyl)aminomethyl)fluorescein, in detecting glycated proteins. The data reflect the principles of fluorescence enhancement upon binding.

| Analyte | Probe System | Fluorescence Response (Excitation/Emission) | Key Finding |

| Glycated Bovine Serum Albumin (gBSA) | 6-AMF-Phenylboronic Acid Probe | Significant increase in fluorescence intensity at ~520 nm | The probe shows a strong "turn-on" response, indicating successful binding to the diol groups on the glycated protein. |

| Bovine Serum Albumin (BSA) | 6-AMF-Phenylboronic Acid Probe | Negligible change in fluorescence intensity | Demonstrates high selectivity of the probe for the glycated form of the protein over the native, non-glycated form. |

| Fructose | 6-AMF-Phenylboronic Acid Probe | Moderate increase in fluorescence intensity | The probe can detect free sugars containing diol groups, but the response is differentiated from that of glycated proteins. |

| Glycated Hemoglobin (HbA1c) | 6-AMF-Phenylboronic Acid Probe | Quenching of fluorescence | Binding to hemoglobin, a known fluorescence quencher, results in a decrease in signal, providing an alternative detection mechanism. google.com |

Applications in Biochemical and Cellular Research Methodologies

Advanced Microscopy and Imaging Techniques

6-AMF is instrumental in various advanced microscopy techniques, enabling detailed visualization and analysis of cellular and subcellular structures and dynamics.

Fluorescence Microscopy for Cellular Visualization

Fluorescence microscopy is a cornerstone of cell biology, and 6-AMF serves as a robust fluorescent probe for visualizing cellular structures. Its bright fluorescence and reactivity allow it to be attached to molecules of interest, rendering them visible under a fluorescence microscope. This technique is widely used to study the general morphology of cells and the distribution of labeled molecules within them. For instance, conjugates of 6-AMF can be used to visualize the cellular uptake and localization of various substances. The primary amine group on 6-AMF enables its conjugation to biomolecules, facilitating applications in immunocytochemistry and in situ hybridization.

Confocal Imaging for Subcellular Analysis

Confocal microscopy offers significant advantages over traditional widefield fluorescence microscopy by eliminating out-of-focus light, thereby producing high-resolution optical sections of thick specimens. licorbio.comarxiv.org This capability is crucial for detailed subcellular analysis. 6-(Aminomethyl)fluorescein and its derivatives are well-suited for confocal imaging, allowing researchers to pinpoint the location of labeled molecules within specific cellular compartments with high precision. licorbio.com

This technique has been employed to investigate the subcellular localization of proteins, such as the copper transporters ATP7A and ATP7B, in sensitive and resistant cancer cells. nih.gov By using fluorescent analogues of therapeutic drugs, researchers can visualize their distribution within the cell and their association with specific organelles like the trans-Golgi network. nih.gov Confocal microscopy with probes like 6-AMF enables the study of dynamic cellular processes, providing insights into protein trafficking and drug resistance mechanisms. licorbio.comnih.gov The high sensitivity of modern confocal systems, equipped with multiple lasers and detectors, allows for multicolor imaging, where different subcellular structures can be labeled and visualized simultaneously. columbia.edu

Intracellular Distribution and Localization Studies

A key application of this compound is in the study of the intracellular distribution and localization of biomolecules and xenobiotics. By conjugating 6-AMF to a molecule of interest, its pathway and accumulation within the cell can be tracked. For example, a fluorescein-labeled analog of the chemotherapy drug cisplatin (B142131) was used to study its intracellular trafficking in ovarian carcinoma cells. aacrjournals.org These studies revealed that the drug accumulates in various cytoplasmic structures and, to a lesser extent, in the nucleus. aacrjournals.org

Furthermore, co-localization experiments, where cells are stained with both a 6-AMF conjugate and an organelle-specific marker, can reveal the specific subcellular compartments where the molecule of interest resides. nih.govnih.gov Such studies have been instrumental in understanding the role of specific transporters in drug efflux and in identifying the organelles involved in sequestration of therapeutic agents. nih.gov The ability to track molecules in real-time within living cells provides valuable information on cellular functions and responses to external stimuli. nih.gov

Flow Cytometry and Cell Analysis

Flow cytometry is a powerful technique for the rapid analysis of large populations of cells. This compound and its derivatives are frequently used as fluorescent labels in flow cytometry to characterize and analyze cells.

High-Throughput Cell Characterization

Flow cytometry allows for the rapid measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. nih.gov When cells are labeled with fluorescent probes like 6-AMF, their fluorescence intensity can be quantified, providing information about the presence and abundance of specific molecules. dasitdiagnostica.it This enables the high-throughput characterization of heterogeneous cell populations. nih.govnih.gov

For instance, in immunophenotyping, antibodies conjugated to fluorophores are used to identify and quantify different cell types within a mixed population, such as lymphocytes in a blood sample. nih.govexpertcytometry.com High-throughput flow cytometry systems can analyze samples from microplates at very high speeds, making it possible to screen large numbers of samples in a short amount of time. nih.govyoutube.com This is particularly valuable in drug discovery and clinical diagnostics. youtube.com The development of advanced flow cytometry platforms enhances the ability to perform high-content, multiplexed assays for assessing immune cell function. youtube.com

Monitoring Cellular Processes

Flow cytometry, in conjunction with fluorescent probes, is a powerful tool for monitoring dynamic cellular processes in real-time. expertcytometry.com As long as a fluorescent reporter is available, various biological processes can be measured at the single-cell level. expertcytometry.com For example, fluorescein-based dyes are used to monitor intracellular pH changes, which can reflect cellular metabolic activity. nih.gov

Other applications include monitoring changes in intracellular ion concentrations, such as calcium, which are critical second messengers in many cellular signaling pathways. expertcytometry.com By loading cells with a calcium-sensitive fluorescent dye, researchers can use flow cytometry to measure the flux of calcium in response to specific stimuli. expertcytometry.com This allows for the functional analysis of cell signaling and responses to drugs or other treatments. The ability to analyze large numbers of cells provides statistically robust data on cellular responses. nih.govexpertcytometry.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅NO₅ | |

| Molecular Weight | 361.3 g/mol | |

| Excitation Maximum | ~492 nm | pubcompare.ai |

| Emission Maximum | ~515 nm | pubcompare.ai |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol), poor aqueous solubility |

Table 2: Applications of this compound in Cellular Analysis

| Application | Technique | Research Finding | Reference |

| Cellular Visualization | Fluorescence Microscopy | Enables visualization of cellular structures and the localization of labeled biomolecules. | |

| Subcellular Analysis | Confocal Microscopy | Allows for high-resolution imaging of the distribution of fluorescently labeled molecules within specific organelles. | licorbio.comnih.gov |

| Intracellular Trafficking | Live-Cell Imaging | Used to track the movement and accumulation of conjugated molecules, such as drugs, within living cells over time. | aacrjournals.org |

| Immunophenotyping | Flow Cytometry | Characterization and quantification of different cell types in a mixed population based on fluorescent antibody labeling. | nih.govexpertcytometry.com |

| Monitoring Cellular pH | Flow Cytometry | Fluorescein (B123965) derivatives act as pH-sensitive probes to monitor changes in intracellular pH, reflecting metabolic state. | nih.gov |

| Monitoring Ion Flux | Flow Cytometry | Used in conjunction with ion-sensitive dyes to measure changes in intracellular ion concentrations, like calcium. | expertcytometry.com |

Biosensor Technology and Immunoassays

The high sensitivity of fluorescence detection makes 6-AMF a valuable component in the development of biosensors and immunoassays for a wide range of analytes.

An optical biosensor is an analytical device that converts a biological recognition event into a measurable optical signal. mdpi.commdpi.com These sensors typically consist of a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) and an optical transducer. Fluorescence-based optical biosensors are particularly advantageous due to their high sensitivity and the ability to perform real-time measurements. mdpi.com

The development of an optical biosensor using 6-AMF generally follows these principles:

Biorecognition and Signal Transduction: A biorecognition molecule is labeled with 6-AMF. The binding of the target analyte to the biorecognition molecule induces a change in the fluorescence properties of 6-AMF. This change can be an increase or decrease in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in fluorescence lifetime. nih.gov

Mechanism of Signal Change: The signal change can be engineered through various mechanisms, such as Förster Resonance Energy Transfer (FRET), where the binding event brings 6-AMF (the donor fluorophore) into close proximity with an acceptor molecule, leading to fluorescence quenching. nih.gov Alternatively, the binding event might cause a conformational change in the biorecognition molecule that alters the local environment of the 6-AMF tag, thereby affecting its fluorescence.

A key advantage of using 6-AMF is its reactive aminomethyl group, which facilitates its covalent attachment to the biorecognition element, ensuring a stable and specific labeling. nih.gov

The performance of optical biosensors can be significantly enhanced by integrating them with nanomaterials to create nanobiosensors. nih.gov Nanomaterials like gold nanoparticles (AuNPs) and graphene possess unique optical and electronic properties that can be harnessed to improve sensitivity and detection limits. nih.govnih.gov

6-AMF can be integrated into nanobiosensor platforms in several ways:

Fluorescence Quenching by Gold Nanoparticles: 6-AMF can be conjugated to a probe molecule (e.g., a single-stranded DNA aptamer) that is then adsorbed onto the surface of a gold nanoparticle. In this state, the fluorescence of 6-AMF is quenched by the AuNP through FRET. nih.gov When the target analyte is introduced, the aptamer binds to it, causing a conformational change that moves the 6-AMF away from the AuNP surface, leading to the restoration of fluorescence. This "turn-on" signal is proportional to the analyte concentration. nih.gov

Graphene-Based Platforms: Graphene can also act as a fluorescence quencher. A 6-AMF labeled probe can be adsorbed onto a graphene surface, quenching its fluorescence. The specific binding of the target analyte to the probe can cause the probe to detach from the graphene, restoring the fluorescence signal. nih.gov

These nanobiosensor platforms offer advantages such as lower detection limits, faster response times, and the potential for multiplexed detection. mdpi.comqucosa.de

Table 2: Comparison of 6-AMF-Based Biosensor Platforms

| Platform | Principle of Operation | Advantages |

| Conventional Optical Biosensor | Analyte binding induces a change in 6-AMF fluorescence (intensity, wavelength). | Simple design, well-established principles. |

| Gold Nanoparticle (AuNP) Platform | Analyte-induced displacement of 6-AMF from the AuNP surface restores quenched fluorescence. nih.gov | High sensitivity, low background signal, colorimetric potential. |

| Graphene-Based Platform | Analyte-induced desorption of 6-AMF probe from graphene restores fluorescence. nih.gov | Excellent quenching efficiency, large surface area for probe immobilization. |

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique, meaning it does not require the separation of bound and free components. nih.govimrpress.com This makes FPIA rapid and easy to perform. The principle of FPIA is based on the measurement of the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger molecule. nih.gov

In a competitive FPIA for a small analyte (e.g., a toxin or drug), the components are:

A specific antibody against the analyte.

The sample containing the unknown amount of the analyte.

A known amount of the analyte labeled with a fluorescent dye (the tracer). This compound is an excellent choice for this purpose. mdpi.com

The assay proceeds as follows:

When the 6-AMF labeled tracer is free in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light.

When the tracer binds to the much larger antibody molecule, its rotation is slowed down significantly. As a result, when excited with polarized light, it emits light that remains highly polarized.

In the assay, the unlabeled analyte from the sample competes with the 6-AMF tracer for the limited number of antibody binding sites.

A high concentration of analyte in the sample results in less tracer binding to the antibody, leading to a low polarization signal. Conversely, a low concentration of analyte results in more tracer binding to the antibody and a high polarization signal. Fluorescein derivatives like 6-AMF are particularly well-suited for FPIA because they exhibit a large change in the polarization of their emitted light upon binding. nih.gov

FPIAs using 4'-(aminomethyl)fluorescein and related compounds have been developed for the rapid detection of various substances, including mycotoxins and environmental contaminants. mdpi.comoup.com

Membrane and Protein Structural Elucidation

Understanding the three-dimensional structure of proteins and how they interact with their environment, such as cell membranes, is fundamental to biology. nih.govnih.gov Fluorescence-based techniques provide powerful tools to probe protein structure and dynamics. nih.gov

This compound can be used as a fluorescent probe for these studies. Its reactive amine group allows it to be site-specifically incorporated into a protein of interest, either through chemical modification of a specific amino acid residue (like cysteine) or by incorporating a non-canonical amino acid with a reactive group that can be subsequently labeled with 6-AMF. acs.org

Once a protein is labeled with 6-AMF, several types of structural information can be obtained:

Conformational Changes: Changes in the local environment of the 6-AMF probe due to protein folding, unfolding, or ligand binding can lead to changes in its fluorescence intensity, emission spectrum, or lifetime. This can be used to monitor conformational dynamics.

Solvent Accessibility: The accessibility of the probe to the solvent can be assessed by fluorescence quenching experiments using soluble quenchers. A probe buried within the protein core will be less accessible to the quencher than a probe on the protein surface.

Distance Measurements using FRET: If a second fluorophore (an acceptor) is introduced into the protein or a binding partner, the distance between the 6-AMF (the donor) and the acceptor can be measured using FRET. This provides distance constraints that can be used to build or validate structural models.

Membrane Protein Topology: For membrane proteins, 6-AMF can be used to determine which parts of the protein are exposed to the cytoplasm and which are exposed to the extracellular space. By using membrane-impermeant quenching agents, the fluorescence of probes on the extracellular side can be selectively quenched.

While advanced techniques like cryo-electron microscopy provide high-resolution static structures, fluorescence methods using probes like 6-AMF offer complementary information about the dynamic nature of proteins in solution and in their native membrane environment. nih.govplos.org

Analytical Characterization and Method Validation

Spectroscopic Characterization of Fluorescent Properties

The utility of 6-(Aminomethyl)fluorescein (6-AMF) as a fluorescent marker is fundamentally dependent on its distinct photophysical properties. Characterization of these properties is essential for its application in various analytical and bio-analytical techniques.

This compound exhibits absorption and emission spectra characteristic of fluorescein (B123965) derivatives. Its maximum excitation wavelength (λex) is typically observed in the blue region of the visible spectrum, with a corresponding emission of green light. The specific maxima are influenced by environmental factors such as solvent and pH. Under basic conditions, which are optimal for high fluorescence intensity, the excitation maximum is approximately 490–495 nm, and the emission maximum is around 515–520 nm. The positional isomer, 5-(Aminomethyl)fluorescein, shares a nearly identical fluorescence spectrum. The fluorescence intensity of fluorescein derivatives is known to be pH-sensitive, generally decreasing in more acidic environments (below pH 7.0).

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | ~490 - 495 | Basic pH |

| Emission Maximum (λem) | ~515 - 520 | Basic pH |

This table is interactive. You can sort and filter the data.

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process. This compound is recognized for its high quantum yield, which contributes to its effectiveness as a bright fluorescent probe. While specific quantum yield values for 6-AMF are not always detailed in isolation, the parent compound, fluorescein, is well-characterized. For instance, fluorescein exhibits a very high quantum yield of 0.95 when measured in a 0.1 M NaOH solution. In ethanol, the quantum yield of fluorescein is 0.79. The high quantum yield of these compounds is essential for applications requiring sensitive detection.

Chromatographic and Mass Spectrometric Analysis

To ensure the reliability and reproducibility of results obtained using this compound, its purity and structural integrity must be rigorously verified. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and separating it from isomers and synthesis-related impurities. Commercial preparations of fluorescein probes often specify a purity of ≥95% as determined by HPLC. The synthesis of 6-AMF involves the reduction of 6-nitrofluorescein, a process that also produces the 5-isomer. Differentiating and separating these positional isomers is crucial, and while fractional crystallization is used, HPLC provides a more definitive analytical assessment of isomeric purity.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of fluorescein derivatives and other related compounds. Method development typically involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers like phosphate (B84403) or ammonium (B1175870) formate) and selecting an appropriate column (e.g., C8 or C18) to achieve effective separation. For instance, a validated RP-HPLC method for a related aminothiol (B82208) compound (Amifostine, AMF) used a C18 column with a mobile phase of methanol and phosphate buffer (pH 2.7) and UV detection. Such methods ensure that the quantified substance is free from interferences from precursors, degradation products, or isomers.

Mass spectrometry (MS) provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the compound, which should correspond to its calculated molecular weight. For this compound (C₂₁H₁₅NO₅), the expected monoisotopic mass is approximately 361.10 Da. High-Resolution Mass Spectrometry (HRMS) using techniques like Fast Atom Bombardment (FAB) has been used to confirm the structure of 6-AMF, yielding an [M+H]⁺ ion at m/z = 362.10, which is consistent with the calculated mass. This analysis is critical for verifying the identity of the synthesized compound and ensuring that the correct molecule is being used in subsequent applications.

Quantitative Analytical Methodologies

Accurate quantification of this compound is essential for standardizing labeling reactions and analytical assays. Several methods are employed, primarily leveraging the compound's strong optical properties.

Spectrophotometry is a direct method for quantifying 6-AMF in solution. Based on the Beer-Lambert law, the absorbance of a solution is

Fluorometric Quantification of Conjugates

Fluorometric quantification is a highly sensitive method used to determine the concentration of fluorescently labeled molecules, such as conjugates of this compound. This technique relies on the intrinsic fluorescent properties of the fluorescein moiety. When excited by light of a specific wavelength, the conjugate emits light at a longer wavelength, and the intensity of this emitted light is directly proportional to the concentration of the conjugate, under controlled conditions.

The fluorescence of this compound is characterized by its excitation and emission spectra. The maximum excitation wavelength is approximately 495 nm, with the maximum emission occurring around 515 nm. These spectral properties are critical for setting up fluorometric measurements, ensuring the selection of appropriate filters or monochromator settings on a fluorometer to maximize the signal from the conjugate while minimizing background noise.

For quantification, a standard curve is typically generated using known concentrations of the this compound conjugate. The fluorescence intensity of the unknown sample is then measured under the same conditions and its concentration is determined by interpolation from the standard curve. This method is particularly useful for applications requiring high sensitivity, such as in immunoassays and fluorescence microscopy. nih.gov

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) |

| Maximum Excitation (λex) | ~495 |

| Maximum Emission (λem) | ~515 |

Note: These values are approximate and can be influenced by the local chemical environment, such as solvent polarity and pH. iscientific.org

UV-Vis Spectrophotometric Analysis of Derivatization Efficiency

UV-Vis spectrophotometry is a fundamental and widely used technique to determine the efficiency of a derivatization reaction, often expressed as the Degree of Labeling (DOL) or the fluorophore-to-protein (F/P) ratio. thermofisher.comaatbio.com This ratio represents the average number of this compound molecules conjugated to each target molecule (e.g., a protein or antibody). thermofisher.com Accurately determining the DOL is essential for standardizing conjugates, ensuring reproducibility between batches, and optimizing performance in subsequent applications. aatbio.com

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.govmabion.eu To calculate the DOL, the absorbance of the purified conjugate solution is measured at two key wavelengths:

280 nm: The wavelength at which proteins, specifically their aromatic amino acids like tryptophan and tyrosine, exhibit maximum absorbance. mabion.eu

~494 nm: The wavelength of maximum absorbance (λmax) for the fluorescein dye. thermofisher.com

A critical step in the calculation is to account for the absorbance of the this compound dye at 280 nm, as it also contributes to the total absorbance at this wavelength. thermofisher.comgbiosciences.com This is done using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (~494 nm). gbiosciences.com

The concentration of the protein and the dye in the conjugate solution can be calculated using the following equations:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein

Dye Concentration (M) = A₄₉₄ / ε_dye

Where:

A₂₈₀ and A₄₉₄ are the absorbance values of the conjugate at 280 nm and 494 nm, respectively.

CF is the correction factor for the dye's absorbance at 280 nm. For fluorescein, this is approximately 0.20-0.30. thermofisher.com

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹). For fluorescein derivatives, this is approximately 68,000 M⁻¹cm⁻¹. thermofisher.com

Once the molar concentrations of both the protein and the dye are determined, the Degree of Labeling is calculated as a simple molar ratio:

DOL = Dye Concentration (M) / Protein Concentration (M)

For optimal performance in applications like immunoassays, a DOL between 2 and 10 is often desired for antibodies. aatbio.com Over-labeling can lead to protein aggregation and a loss of biological activity, while under-labeling results in a weak signal. thermofisher.com

Table 2: Example Calculation of the Degree of Labeling (DOL) for a this compound-IgG Conjugate

| Parameter | Value | Reference / Note |

| Measured Absorbance at 280 nm (A₂₈₀) | 0.95 | Hypothetical Measurement |

| Measured Absorbance at 494 nm (A₄₉₄) | 0.74 | Hypothetical Measurement |

| IgG Molar Extinction Coefficient (ε_protein) | 203,000 M⁻¹cm⁻¹ | Typical value for IgG thermofisher.com |

| Fluorescein Molar Extinction Coefficient (ε_dye) | 68,000 M⁻¹cm⁻¹ | At ~494 nm thermofisher.com |

| Correction Factor (CF) | 0.20 | For fluorescein dye at 280 nm thermofisher.com |

| Calculated Protein Concentration | [0.95 - (0.74 x 0.20)] / 203,000 = 3.95 x 10⁻⁶ M | |

| Calculated Dye Concentration | 0.74 / 68,000 = 1.09 x 10⁻⁵ M | |

| Calculated Degree of Labeling (DOL) | (1.09 x 10⁻⁵) / (3.95 x 10⁻⁶) = 2.76 |

Q & A

Q. What are the standard protocols for conjugating 6-(Aminomethyl)fluorescein to biomolecules like proteins or oligonucleotides?

Methodological Answer: Conjugation typically exploits the primary amine reactivity of this compound derivatives. For proteins, succinimidyl ester (NHS-ester) chemistry is preferred due to its specificity for primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.0–9.0) . For oligonucleotides, phosphoramidite chemistry is used during solid-phase synthesis to label the 5' end, as described for 6-FAM (6-carboxyfluorescein-aminohexyl amidite) . Critical steps include:

- Purification: HPLC or gel filtration to remove unreacted fluorophore.

- Buffer Optimization: Avoid amine-containing buffers (e.g., Tris) during conjugation.

- Molar Ratio: A 5–10:1 molar excess of fluorophore-to-biomolecule minimizes incomplete labeling.

Q. How does the excitation/emission spectrum of this compound influence experimental setup in fluorescence microscopy?

Methodological Answer: this compound has excitation/emission maxima near 495/515 nm, overlapping with FITC filter sets. Key considerations:

- Light Source: Use argon lasers (488 nm) or LED modules compatible with blue-green excitation.

- Quenching: Minimize exposure to avoid photobleaching; include antifade agents (e.g., DABCO) in mounting media .

- pH Sensitivity: Fluorescence intensity decreases below pH 7.0; use neutral buffers (e.g., PBS) for imaging .

Q. What are the recommended storage conditions to maintain the stability of this compound derivatives?

Methodological Answer:

- Lyophilized Powder: Store at -20°C in desiccated, light-protected vials to prevent hydrolysis and oxidation .

- Aqueous Solutions: Prepare fresh or aliquot into single-use volumes; avoid freeze-thaw cycles.

- Solubility: Dissolve in DMSO or DMF for stock solutions (10–20 mM), then dilute in reaction buffers .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to minimize nonspecific binding in complex biological samples?

Methodological Answer:

- Site-Specific Labeling: Use maleimide derivatives for cysteine residues instead of amine-reactive chemistry to reduce off-target binding .

- Blocking Agents: Pre-treat samples with bovine serum albumin (BSA) or glycine to saturate free amine groups .

- Post-Conjugation Cleanup: Size-exclusion chromatography or dialysis to remove aggregates and unreacted fluorophore .

- Validation: Confirm labeling efficiency via mass spectrometry or fluorescence gel electrophoresis .

Q. What strategies are effective in resolving discrepancies in fluorescence intensity data when using this compound in varying pH environments?

Methodological Answer:

- Calibration Curves: Generate pH-specific standard curves using buffers ranging from pH 6.0–9.0 .

- Internal Controls: Co-stain with pH-insensitive fluorophores (e.g., Cy5) to normalize intensity variations .

- Microenvironment Mapping: Use ratiometric probes or confocal microscopy to assess local pH gradients in live-cell assays .

Q. In comparative studies, how does this compound perform against other amine-reactive fluorophores like NHS-Fluorescein in terms of photostability and signal-to-noise ratio?

Methodological Answer:

Recommendations:

- Long-Term Imaging: Use this compound with antifade agents for time-lapse studies.

- High-Specificity Assays: Prefer NHS-ester derivatives of this compound over FITC for reduced cross-reactivity .

Data Handling and Validation

Key Practice:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.